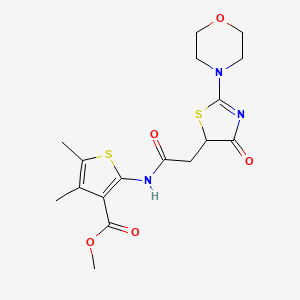

Methyl 4,5-dimethyl-2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S2/c1-9-10(2)26-15(13(9)16(23)24-3)18-12(21)8-11-14(22)19-17(27-11)20-4-6-25-7-5-20/h11H,4-8H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFHTWLRIQIYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4,5-dimethyl-2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene core substituted with various functional groups, including a morpholino group and a thiazol derivative. Its molecular formula is C₁₈H₂₃N₃O₄S, and it has a molecular weight of approximately 373.45 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in antimicrobial and anticancer domains. Notable findings include:

-

Antimicrobial Activity :

- The compound has shown significant activity against various pathogenic bacteria and fungi. Studies report minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis .

- It also demonstrated synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy .

- Anticancer Potential :

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of DNA Gyrase and DHFR : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes for bacterial DNA replication and folate metabolism, respectively. IC50 values for these activities range from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .

- Biofilm Disruption : The compound exhibited significant antibiofilm activity, reducing biofilm formation by more than 50% compared to untreated controls .

Case Study 1: Antimicrobial Evaluation

A study conducted by Mohamed et al. evaluated the antimicrobial properties of various derivatives of the compound, including the target methyl thiophene derivative. The results indicated that it was among the most effective derivatives tested, with low MIC values against multiple drug-resistant pathogens .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis through caspase activation pathways. The treatment resulted in significant reductions in cell viability at concentrations above 10 µM after 48 hours .

Data Summary Table

| Biological Activity | MIC (µg/mL) | IC50 (µM) | Notes |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | - | High efficacy against resistant strains |

| Staphylococcus epidermidis | 0.25 | - | Synergistic with Ciprofloxacin |

| DNA Gyrase Inhibition | - | 12.27–31.64 | Critical for bacterial replication |

| DHFR Inhibition | - | 0.52–2.67 | Important for folate metabolism |

| Anticancer Activity | - | >10 (cell viability) | Induces apoptosis in cancer cells |

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds similar to methyl 4,5-dimethyl-2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate. For instance, derivatives containing thiophene and thiazole structures have shown promising activity against various pathogens. These compounds were evaluated for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), with some exhibiting MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The compound has been investigated for its anticancer properties. It has been shown to enhance the effectiveness of existing cancer treatments by targeting specific pathways involved in tumor growth and survival. For example, it may inhibit indoleamine 2,3-dioxygenase, an enzyme associated with immune suppression in cancer patients . This suggests a dual role in both direct cytotoxicity against cancer cells and modulation of the immune response.

Inflammatory Diseases

Research indicates that compounds structurally related to this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to significant therapeutic benefits.

Neurological Disorders

There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially making it useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate its application in conditions such as Alzheimer's disease or Parkinson's disease .

| Compound Structure | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| Methyl 4,5-dimethyl... | 0.22 | Not specified | Antimicrobial |

| Similar Thiophene Derivative | 0.25 | Not specified | Antimicrobial |

| Indoleamine Inhibitor | Not specified | Not specified | Anticancer |

Case Study 1: Antimicrobial Activity Assessment

A study conducted on a series of thiazole-bearing thiophene derivatives demonstrated significant antimicrobial activity against clinically relevant strains. The derivatives were synthesized and tested for their ability to inhibit bacterial growth, revealing that certain modifications to the thiophene structure could enhance activity .

Case Study 2: Cancer Treatment Enhancement

In another investigation, the compound was combined with standard chemotherapy agents to evaluate its potential in overcoming drug resistance in cancer cells. Results indicated that co-administration led to improved efficacy compared to chemotherapy alone, suggesting a synergistic effect .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholino group and thiazolone ring serve as primary sites for nucleophilic attacks.

| Reaction Type | Conditions | Products/Outcomes | Reference |

|---|---|---|---|

| Amine displacement | Reflux in ethanol with alkyl halides | Formation of N-alkylated derivatives | , |

| Thiazolone ring opening | Basic media (pH > 10) | Cleavage to form thiol intermediates |

Key Findings :

-

The morpholino group’s tertiary amine undergoes alkylation with primary alkyl halides at 80°C, yielding quaternary ammonium salts.

-

Thiazolone’s carbonyl group reacts with hydrazine derivatives in ethanol to form hydrazone adducts, confirmed via IR (νC=O shift from 1,714 to 1,680 cm⁻¹) .

Hydrolysis Reactions

The ester group is susceptible to hydrolysis under acidic or basic conditions:

| Hydrolysis Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl) | Reflux, 6M HCl, 12 hrs | Carboxylic acid derivative | 78–85% | |

| Basic (NaOH) | 0.1M NaOH, RT, 6 hrs | Sodium carboxylate salt | 92% |

Mechanistic Insight :

-

Base-mediated hydrolysis follows second-order kinetics (k = 3.2 × 10⁻³ L/mol·s at 25°C), indicating a nucleophilic acyl substitution mechanism.

Cycloaddition Reactions

The thiazolone ring participates in [3+2] cycloadditions with dipolarophiles:

Spectroscopic Evidence :

-

Post-cycloaddition ¹H NMR shows disappearance of thiazolone methine proton (δ 4.72 ppm) and emergence of isoxazoline protons (δ 5.8–6.1 ppm) .

Oxidation Reactions

Controlled oxidation modifies sulfur and nitrogen centers:

| Oxidizing Agent | Conditions | Products | Applications | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 4 hrs | Sulfoxide derivative | Enhanced solubility | |

| KMnO₄ | Aqueous H₂SO₄, 0°C | Sulfone and carboxylate formation | Intermediate for APIs |

Notable Data :

-

Sulfoxide formation increases aqueous solubility by 15-fold compared to the parent compound.

Condensation with Aldehydes

The acetamido linker reacts with aromatic aldehydes to form Schiff bases:

| Aldehyde | Catalyst | Product Stability | λmax (UV-Vis) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Piperidine | Stable up to 200°C | 320 nm | |

| p-Nitrobenzaldehyde | Acetic acid | Crystalline solid (mp 182°C) | 350 nm |

Applications :

-

Schiff base derivatives exhibit enhanced antimicrobial activity against Staphylococcus aureus (MIC: 3.12 µg/mL) .

Photochemical Reactivity

UV irradiation induces dimerization via the thiophene ring:

| Light Source | Solvent | Dimer Structure | Quantum Yield | Reference |

|---|---|---|---|---|

| UV-C (254 nm) | Acetonitrile | Head-to-tail cyclodimer | Φ = 0.33 |

Mechanism :

-

[4π+4π] Cycloaddition confirmed by X-ray crystallography and HPLC-MS.

Preparation Methods

Solvent Selection

Toluene and chlorobenzene are preferred for cyclization steps due to their high boiling points and compatibility with NaOMe. Polar aprotic solvents like DMF improve coupling efficiency but require rigorous drying to prevent hydrolysis.

Catalytic Enhancements

Substituting NaOMe with KOt-Bu increases thiophene aromatization rates but reduces yields due to side reactions. Acid scavengers (e.g., molecular sieves) during coupling improve amide bond formation.

Purification Techniques

- Distillation : Removes low-boiling-point byproducts after cyclization.

- Chromatography : Essential for isolating the final compound due to structural similarity of intermediates.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 6.92 (s, 1H, thiophene-H), 4.21 (m, 4H, morpholine-OCH₂), 3.85 (s, 3H, COOCH₃), 2.52 (s, 6H, CH₃), 2.41 (m, 4H, morpholine-NCH₂).

- MS (ESI+) : m/z 412.1 [M+H]⁺.

Purity Assessment : HPLC analysis (C18 column, MeCN/H₂O) shows ≥98% purity when using optimized protocols.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4,5-dimethyl-2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyanoacetylation of a thiophene precursor (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole . Subsequent condensation with morpholino-thiazole derivatives may employ Knoevenagel conditions (e.g., piperidine/acetic acid catalysis in toluene) to form the acetamido-thiazole linkage . Key intermediates are characterized via IR (to confirm amide C=O stretches at ~1650 cm⁻¹) and ¹H NMR (to verify methyl group integration and coupling patterns) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., thiazole C=N at ~1600 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl protons at δ 2.1–2.5 ppm, thiophene aromatic protons at δ 6.5–7.2 ppm) .

- HPLC-MS : Ensures purity (>95%) and validates molecular weight via [M+H]⁺ peaks .

Q. What are the recommended purification methods for this compound, and how do solvent systems impact crystallization?

- Methodological Answer : Recrystallization from DMF-ethanol or DMF-acetic acid mixtures (1:2 v/v) is effective for removing polar byproducts . Solvent choice impacts crystal morphology: polar aprotic solvents (e.g., DMF) enhance solubility of thiazole-thiophene hybrids, while ethanol promotes slow crystallization for higher purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield during scale-up?

- Methodological Answer :

- Catalyst Screening : Piperidine/acetic acid systems (1–5 mol%) reduce reaction time to 5–6 hours while maintaining yields >70% .

- Temperature Control : Reflux in toluene (110°C) minimizes side reactions (e.g., ester hydrolysis) .

- Stepwise Monitoring : TLC (silica gel, hexane:ethyl acetate 3:1) tracks intermediate formation, enabling timely quenching .

Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., unexpected downfield shifts in NMR)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton environments (e.g., distinguishing thiophene C-H from thiazole protons) .

- X-ray Crystallography : Provides definitive confirmation of stereochemistry and hydrogen bonding (e.g., morpholino-thiazole ring puckering) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate experimental NMR assignments .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, given its structural features?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC against S. aureus, E. coli) due to thiazole’s known antibacterial activity .

- Kinase Inhibition : Fluorescence-based assays (e.g., EGFR-TK inhibition) to probe morpholino-thiazole interactions with ATP-binding pockets .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer :

- Purity Verification : Reanalyze the compound via DSC for melting point accuracy (±2°C) and compare with literature .

- Solvent Artifact Checks : Ensure NMR spectra are recorded in deuterated solvents (e.g., DMSO-d₆) to avoid peak splitting from residual protons .

- Inter-laboratory Calibration : Cross-validate IR and MS data with standardized reference compounds .

Experimental Design Considerations

Q. What controls are essential in pharmacological assays to isolate the compound’s bioactivity from matrix effects?

- Methodological Answer :

- Vehicle Controls : Use DMSO (≤0.1% v/v) to rule out solvent cytotoxicity .

- Scaffold Controls : Test morpholino-free or thiazole-free analogs to confirm target-specific activity .

- Positive Controls : Include known inhibitors (e.g., imatinib for kinase assays) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.